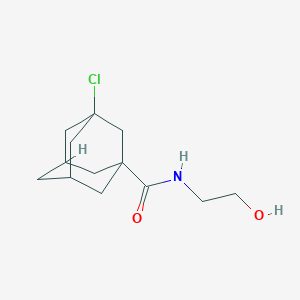![molecular formula C23H26N2O B4974409 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine, also known as B-MNMP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine is not yet fully understood. However, it has been suggested that the compound may act on the serotonergic and dopaminergic systems in the brain, leading to its anxiolytic and analgesic effects. 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by modulating the release of pro-inflammatory cytokines. 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has also been shown to reduce anxiety-like behavior in animal models, indicating its potential use as an anxiolytic agent. Furthermore, 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine in lab experiments is its ability to selectively target specific receptors in the brain and other tissues. This allows researchers to study the effects of the compound on specific pathways and processes. However, one of the limitations of using 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine is its potential toxicity, which can affect the accuracy and reliability of the results obtained.
Orientations Futures
There are several future directions for the research on 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine. One of the areas of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine and its potential therapeutic applications. Furthermore, research on the toxicity and safety of 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine is needed to ensure its safe use in scientific research.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine involves the reaction of 2-methoxy-1-naphthaldehyde with benzylpiperazine in the presence of a reducing agent. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and anxiolytic effects. Additionally, 1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been shown to possess anti-cancer properties and has been investigated for its potential use in cancer treatment.
Propriétés
IUPAC Name |
1-benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-23-12-11-20-9-5-6-10-21(20)22(23)18-25-15-13-24(14-16-25)17-19-7-3-2-4-8-19/h2-12H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWDJLXPQLNOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)


![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)


![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)